Propargylamine hydrochloride

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Researchers using propargylamine free base face volatility, flammability, and air-sensitivity risks during scale-up. Propargylamine hydrochloride (CAS 15430-52-1) eliminates these hazards as a stable, non-volatile crystalline solid (mp 175-180°C). • Non-volatile HCl salt enables accurate gravimetric dispensing for moisture-sensitive couplings (CuAAC, Sonogashira, A³) • >98.0%(T)(N) dual-assay grade with ≤0.5% moisture specification supports ANDA/DMF CMC documentation • Room temp storage (<15°C); UN2811 Class 6.1 PG III; available to kilogram scale from qualified suppliers

Molecular Formula C3H6ClN
Molecular Weight 91.54 g/mol
CAS No. 15430-52-1
Cat. No. B014468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargylamine hydrochloride
CAS15430-52-1
Synonyms2-Propynylamine, Hydrochloride
Molecular FormulaC3H6ClN
Molecular Weight91.54 g/mol
Structural Identifiers
SMILESC#CC[NH3+].[Cl-]
InChIInChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H
InChIKeyIKXNIQJDNKPPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargylamine Hydrochloride Procurement Specification


Propargylamine hydrochloride (CAS 15430-52-1, MF: C₃H₆ClN, MW: 91.54) is the hydrochloride salt of propargylamine (3-amino-1-propyne). It exists as a white to light yellow crystalline solid with a melting point of 175.0–180.0 °C and solubility in water (partly), methanol, and ethanol . The compound serves as a key synthetic intermediate in pharmaceutical manufacturing, particularly for propargylamine-based MAO-B inhibitors including rasagiline and selegiline used in Parkinson's disease therapy [1]. Commercial grades are available in purities ranging from 95% to >98.0%, with analytical certification including total nitrogen assay and argentometric titration .

Hydrochloride salt enables non-volatile solid handling for open-bench synthesis
High-purity dual-assay grade supports quality documentation for pharmaceutical intermediates
Controlled moisture specification for water-sensitive coupling and click chemistry protocols

Propargylamine Hydrochloride: Substitution Risks


Substitution of propargylamine hydrochloride with the free base (CAS 2450-71-7) or with alternative propargylamine derivatives without quantitative specification matching introduces significant risks to process reproducibility. The free base is a volatile liquid (bp 83 °C) with high flammability and air sensitivity, whereas the hydrochloride is a non-volatile crystalline solid (mp 175.0–180.0 °C) with superior handling safety and storage stability [1]. Additionally, hydrochloride salt formation alters solubility parameters (partly soluble in water vs. free base miscibility), which directly impacts reaction kinetics in aqueous and biphasic synthetic protocols . Purity grade differences (95% vs. >98.0%) and moisture content specifications (≤0.5% Max) further differentiate supplier offerings and directly affect downstream reaction yields and impurity profiles [2].

Free base volatility vs. solid hydrochloride
The free base is a flammable liquid (bp 83°C), while the hydrochloride is a crystalline solid (mp 175–180°C). Handling safety and weighing precision may shift if substituted without process adjustment.
Purity grade and assay method mismatch
Grades differ in purity (95% vs. >98.0%) and analytical verification (single method vs. dual assay). Reaction impurity profiles and batch consistency may not transfer directly.
Unspecified moisture content variability
Generic grades without moisture specification may contain adventitious water, potentially quenching reactive intermediates in anhydrous protocols (Grignard, Pd couplings, CuAAC).

Propargylamine Hydrochloride Differentiation Evidence


Physical Form and Stability Differentiation

Propargylamine hydrochloride (CAS 15430-52-1) is a non-volatile crystalline solid with a melting point of 175.0–180.0 °C, whereas propargylamine free base (CAS 2450-71-7) is a volatile liquid with a boiling point of 83 °C and flash point of 6–42.8 °F [1]. This 97 °C difference in phase-transition temperature directly impacts handling safety and weighing accuracy in open-bench synthesis . The hydrochloride form eliminates the need for cold-chain storage required for the air- and moisture-sensitive free base, enabling room temperature storage (recommended <15 °C in cool, dark place) without decomposition risk .

Physical form & stability
Head-to-head
97°C higher phase-transition threshold: crystalline solid (mp 175–180°C) vs. volatile liquid (bp 83°C)
Enables precise gravimetric dispensing and eliminates volatile loss during weighing
Solid form permits ambient storage without cold-chain requirements
Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Purity Grade and Assay Verification

Commercial propargylamine hydrochloride is supplied in two principal purity tiers: >98.0% (determined by total nitrogen assay and argentometric titration) and 95% (general reagent grade) . The >98.0% grade employs orthogonal analytical verification—total nitrogen for amine content and argentometric titration for chloride stoichiometry—providing dual-assay confirmation of salt integrity and free amine content . In contrast, 95% grade specifications are typically based on single-method analysis (GC or argentometry alone) . This 3% minimum purity differential translates to a 60% relative reduction in non-volatile impurities when selecting the higher grade (≤2% vs. ≤5% total impurity load).

Purity grade & verification
Head-to-head
>98.0% dual-assay (total nitrogen + argentometric) vs. 95% single method; ~60% relative impurity reduction
Supports pharmaceutical intermediate quality and impurity control documentation
Orthogonal assays confirm salt stoichiometry and free amine content
Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Moisture Control for Anhydrous Synthesis

Technical-grade propargylamine hydrochloride from quality-focused suppliers specifies moisture content ≤0.5% Max, a parameter not universally controlled across all commercial sources [1]. This specification is critical for applications involving water-sensitive reagents (e.g., Grignard reactions, palladium-catalyzed couplings, copper-catalyzed azide-alkyne cycloaddition) where adventitious water quenches reactive intermediates and reduces yield . Suppliers without explicit moisture specifications may deliver material with variable water content, introducing batch-to-batch irreproducibility in anhydrous protocols [2].

Moisture specification
Context-dependent
≤0.5% Max controlled moisture vs. unspecified/variable water content in generic grades
Eliminates pre-drying requirement and improves yield consistency in anhydrous protocols
Critical for water-sensitive reactions (Grignard, Pd coupling, CuAAC)
Moisture-Sensitive Synthesis Organometallic Chemistry Click Chemistry

Solubility and Aqueous Workup Differentiation

Propargylamine hydrochloride exhibits partial water solubility with transparency in aqueous solution at standard concentrations, whereas the free base is fully miscible with water but forms a separate organic phase . The hydrochloride form is soluble in methanol and ethanol, enabling homogeneous reaction conditions in polar protic solvents without the amine volatilization issues encountered with the free base . This solubility differential provides a strategic advantage in biphasic workup procedures: the hydrochloride can be selectively partitioned into aqueous phase under neutral conditions, facilitating purification from neutral organic byproducts [1].

Solubility & aqueous workup
Class-level
HCl salt preferentially partitions to aqueous phase under neutral extraction; free base separates as organic phase
Enables simplified biphasic workup strategies without organic extraction steps
Solubility in methanol/ethanol supports homogeneous polar protic conditions
Biphasic Reactions Workup Optimization Process Development

Rasagiline & Selegiline Synthesis Application

Propargylamine hydrochloride is explicitly specified as the preferred propargylamine source in patented synthetic routes for clinically approved MAO-B inhibitors. WO2009139002A2 (Preparation of rasagiline and salts thereof) explicitly states: 'Propargylamine used in step (a) may be in the form of the free base or an acid addition salt. Step (a) may employ propargylamine hydrochloride' [1]. Similarly, synthetic routes to selegiline (deprenyl) utilize propargylamine hydrochloride as the alkylating agent [2]. In contrast, N-substituted propargylamine analogs (e.g., N-methylpropargylamine) or alternative alkynyl amines cannot serve as direct substitutes due to steric and electronic requirements for MAO-B active site binding and subsequent irreversible inhibition mechanism [3].

Patented synthesis utility
Reported
Explicitly named as acceptable propargylamine source in WO2009139002A2 for rasagiline synthesis
Supports CMC documentation context for ANDA/DMF development
N-substituted propargylamines cannot serve as direct substitutes
MAO-B Inhibitors Parkinson's Disease Therapeutics Pharmaceutical Process Chemistry

Hazard and Shipping Classification Advantages

Propargylamine hydrochloride is classified under UN2811 (Toxic solids, organic, n.o.s.), Hazard Class 6.1, Packing Group III . The free base (CAS 2450-71-7) carries a more restrictive hazard profile including H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), and H310 (Fatal in contact with skin), with flash point of 6 °C requiring flammable liquid storage and shipping protocols [1]. The solid hydrochloride form eliminates flammability hazards associated with volatile liquid amine transport, enabling simplified shipping documentation and reduced dangerous goods surcharges compared to the free base .

Hazard classification
Head-to-head
UN2811 Class 6.1 PG III (non-flammable solid) vs. free base H225/H314/H310 flammable liquid
Simplifies storage, reduces dangerous goods surcharges, and streamlines shipping documentation
Suitable for kilo-scale procurement and pilot-plant operations
Chemical Safety Regulatory Compliance Supply Chain Management

Propargylamine Hydrochloride Procurement Applications


Rasagiline & Selegiline Process Development

Propargylamine hydrochloride is the preferred propargylamine source for patented synthetic routes to rasagiline and selegiline, where the hydrochloride salt is explicitly named as an acceptable starting material in process patent claims [1]. The >98.0%(T)(N) grade provides orthogonal analytical verification of amine and chloride content, supporting CMC documentation requirements for ANDA/DMF submissions . The controlled moisture specification (≤0.5%) eliminates water-quenching of reactive intermediates during reductive amination steps, improving batch-to-batch yield consistency .

Anhydrous Click Chemistry and Coupling Reactions

For moisture-sensitive applications including copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and palladium-catalyzed A³ coupling reactions, propargylamine hydrochloride with ≤0.5% moisture specification is essential [1]. The solid hydrochloride form enables accurate gravimetric dispensing of the terminal alkyne component without the volatile loss and air-sensitivity complications of the liquid free base . The product's solubility in methanol and ethanol supports homogeneous reaction conditions in polar protic solvents commonly employed in these transformations .

Kilo-Scale and Pilot Plant Manufacturing

The non-flammable solid hydrochloride form (UN2811 Class 6.1 PG III) simplifies storage, handling, and regulatory compliance for kilo-scale and pilot-plant operations compared to the flammable, corrosive liquid free base [1]. Room temperature storage capability (recommended <15 °C) eliminates cold-chain logistics requirements, while the solid physical state prevents spills and vapor exposure risks associated with volatile liquid amine handling . The product's availability in commercial quantities up to kilogram scale from multiple qualified suppliers ensures supply chain continuity for process development and manufacturing campaigns .

Analytical Reference Standards and Method Development

The >98.0%(T)(N) dual-assay grade propargylamine hydrochloride serves as a qualified reference standard for analytical method development in pharmaceutical quality control [1]. The orthogonal analytical verification (total nitrogen + argentometric titration) provides documented assurance of stoichiometric salt composition, essential for calibrating HPLC methods that quantify propargylamine content in reaction monitoring and final API purity assessment . The product's well-characterized melting point range (175.0–180.0 °C) provides a convenient identity confirmation parameter for incoming material qualification .

Application
Selection Property
Validation Focus
Rasagiline & Selegiline Process Development
Patent-specified hydrochloride salt, dual-assay purity grade
CMC documentation context, reaction yield consistency
Anhydrous Click Chemistry & Coupling Reactions
Solid form, moisture-controlled grade
Anhydrous protocol compatibility, precise alkyne dispensing
Kilo-Scale & Pilot Plant Manufacturing
Non-flammable solid, simplified hazard classification
Storage compliance, large-scale handling safety
Analytical Reference Standards & Method Development
Dual-assay verified purity, thermal identity
HPLC calibration, incoming material qualification

Technical Documentation Hub

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